

An In-depth Technical Guide to (S)-2-Cbz-aminobutane-1,4-diol

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Compound of Interest

Compound Name: (S)-2-Cbz-aminobutane-1,4-diol

Cat. No.: B058335

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This technical guide provides a comprehensive overview of **(S)-2-Cbz-aminobutane-1,4-diol**, a valuable chiral building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its structure, synthesis, and physicochemical properties, along with its potential applications.

Core Structure and Properties

(S)-2-Cbz-aminobutane-1,4-diol, also known as benzyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate, is a chiral amino diol. The presence of a carboxybenzyl (Cbz) protecting group on the amine and two primary hydroxyl groups makes it a versatile intermediate for the synthesis of more complex chiral molecules.

Molecular Structure:

Figure 1: 2D Chemical Structure of **(S)-2-Cbz-aminobutane-1,4-diol**.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-2-Cbz-aminobutane-1,4-diol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ NO ₄	[1] [2]
Molecular Weight	239.27 g/mol	[1] [2]
CAS Number	118219-23-1	[1] [2]
Appearance	White to off-white powder	[1]
Melting Point	Not specified in available literature	
Boiling Point	461.0 ± 45.0 °C at 760 mmHg (Predicted)	[1]
Density	1.2 ± 0.1 g/cm ³ (Predicted)	[1]
Solubility	Soluble in methanol, ethanol, and DMSO.	
Specific Optical Rotation	[α]D: Not specified in available literature. The (S)-configuration suggests it is optically active.	

Synthesis

A common and efficient method for the enantioselective synthesis of **(S)-2-Cbz-aminobutane-1,4-diol** involves the reduction of the corresponding Cbz-protected L-aspartic acid or its ester derivatives. L-aspartic acid provides the desired (S)-stereochemistry at the C-2 position.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from L-aspartic acid:

- N-Protection: The amino group of L-aspartic acid is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.
- Reduction: The two carboxylic acid functionalities of the resulting N-Cbz-L-aspartic acid are reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃).



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Figure 2: Synthetic pathway for **(S)-2-Cbz-aminobutane-1,4-diol** from L-aspartic acid.

Representative Experimental Protocol

The following is a general, representative protocol for the synthesis of **(S)-2-Cbz-aminobutane-1,4-diol**. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of N-Cbz-L-aspartic acid

- Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at 0 °C.
- To this solution, add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 with the simultaneous addition of aqueous sodium hydroxide.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture with hydrochloric acid to precipitate the N-Cbz-L-aspartic acid.
- Filter, wash with cold water, and dry the product under vacuum.

Step 2: Synthesis of **(S)-2-Cbz-aminobutane-1,4-diol**

- Suspend N-Cbz-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) or a suspension of lithium aluminum hydride (LAH).
- Allow the reaction mixture to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).

- Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, aqueous sodium hydroxide, and again water.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for **(S)-2-Cbz-aminobutane-1,4-diol** is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Aromatic protons (C_6H_5)
~5.10	s	2H	Benzyl protons ($C_6H_5CH_2$)
~5.5-6.0	d	1H	Amide proton (NH)
~3.8-4.0	m	1H	$CH(NHCbz)$
~3.5-3.7	m	4H	CH_2OH
~1.6-1.8	m	2H	CH_2CH_2OH
~2.5-3.5	br s	2H	Hydroxyl protons (OH)

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ , ppm)	Assignment
~156-158	Carbonyl carbon (C=O) of Cbz group
~136-137	Quaternary aromatic carbon
~127-129	Aromatic carbons (CH)
~66-68	Benzyl carbon (C ₆ H ₅ CH ₂)
~60-65	Methylene carbons adjacent to OH (CH ₂ OH)
~50-55	Methine carbon (CHNHCbz)
~30-35	Methylene carbon (CH ₂ CH ₂ OH)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3300-3400 (broad)	O-H stretching (hydroxyls)
~3300	N-H stretching (amide)
3030-3100	Aromatic C-H stretching
2850-2950	Aliphatic C-H stretching
~1690-1710	C=O stretching (carbamate)
~1520-1540	N-H bending (amide II)
~1240-1260	C-O stretching (carbamate)
~1050	C-O stretching (alcohols)

Mass Spectrometry (MS)

Predicted mass spectral data for **(S)-2-Cbz-aminobutane-1,4-diol** is available.

Adduct	Predicted m/z
$[M+H]^+$	240.12303
$[M+Na]^+$	262.10497
$[M-H]^-$	238.10847
$[M+NH_4]^+$	257.14957
$[M+K]^+$	278.07891
$[M+H-H_2O]^+$	222.11301

Applications in Research and Drug Development

(S)-2-Cbz-aminobutane-1,4-diol is a valuable chiral building block for the synthesis of various biologically active molecules and complex natural products. Its stereochemically defined center and the orthogonally protected functional groups allow for selective chemical transformations.

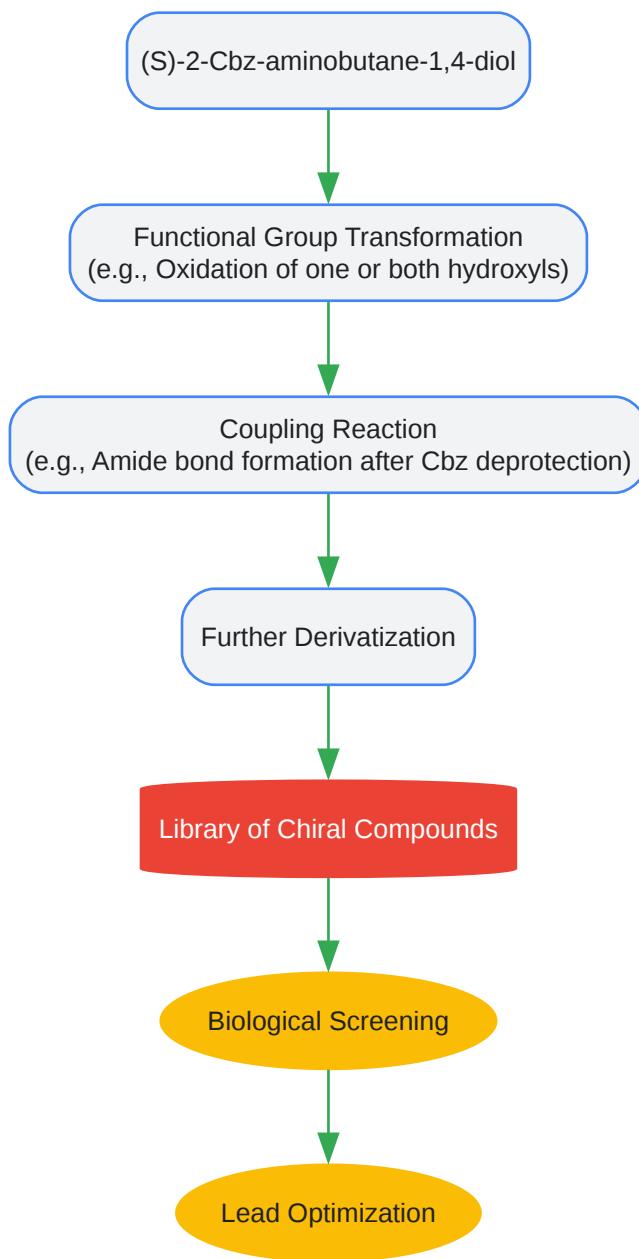
Role as a Chiral Intermediate

The primary application of this compound is as a chiral precursor. The Cbz group can be readily removed by hydrogenolysis to reveal the free amine, while the hydroxyl groups can be further functionalized or oxidized. This makes it an ideal starting material for the synthesis of:

- Chiral ligands: For asymmetric catalysis.
- Amino alcohol-containing natural products: Many natural products with important biological activities feature an amino alcohol moiety.
- Pharmaceutical ingredients: As a fragment in the synthesis of active pharmaceutical ingredients (APIs).

Potential Experimental Workflow

A typical experimental workflow involving **(S)-2-Cbz-aminobutane-1,4-diol** as a starting material in a drug discovery context might involve the following steps:



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Figure 3: A generalized experimental workflow for the use of **(S)-2-Cbz-aminobutane-1,4-diol** in drug discovery.

Safety Information

(S)-2-Cbz-aminobutane-1,4-diol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-2-Cbz-aminobutane-1,4-diol is a synthetically useful chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the construction of complex chiral molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and professionals in the field. Further investigation into its specific applications and the development of optimized synthetic protocols will continue to enhance its utility in the scientific community.

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